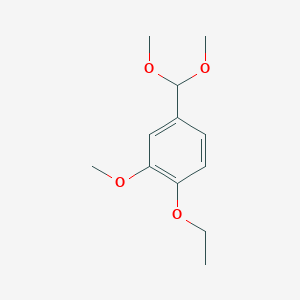![molecular formula C15H21N B14363328 1-[Cyclopropyl(phenyl)methyl]piperidine CAS No. 90709-52-7](/img/structure/B14363328.png)
1-[Cyclopropyl(phenyl)methyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Cyclopropyl(phenyl)methyl]piperidine is an organic compound that features a piperidine ring substituted with a cyclopropyl group and a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[Cyclopropyl(phenyl)methyl]piperidine can be synthesized through several methods. One common approach involves the reaction of piperidine with cyclopropylmethyl chloride and phenylmagnesium bromide under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst like palladium on carbon to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar reagents and catalysts. The process is optimized for yield and purity, with careful control of reaction temperature, pressure, and time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[Cyclopropyl(phenyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[Cyclopropyl(phenyl)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Cyclopropyl(phenyl)methyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-[Cyclopropyl(phenyl)methyl]piperidine can be compared to other similar compounds, such as:
Phenylpiperidines: These compounds have a phenyl group attached to the piperidine ring and exhibit various pharmacological effects, including analgesic and antidepressant properties.
Cyclopropylamines: Compounds with a cyclopropyl group attached to an amine, known for their stability and unique reactivity.
Uniqueness: this compound stands out due to its combination of a cyclopropyl group and a phenylmethyl group, which imparts distinct chemical and biological properties. This unique structure makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds
- Phenylpiperidines
- Cyclopropylamines
- Piperidine derivatives
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
90709-52-7 |
|---|---|
Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-[cyclopropyl(phenyl)methyl]piperidine |
InChI |
InChI=1S/C15H21N/c1-3-7-13(8-4-1)15(14-9-10-14)16-11-5-2-6-12-16/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |
InChI Key |
KSVBWGOZLUQFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diphenyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14363256.png)
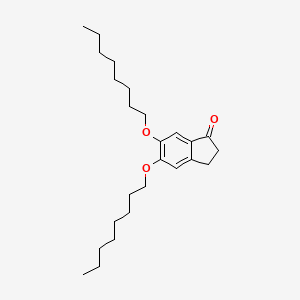
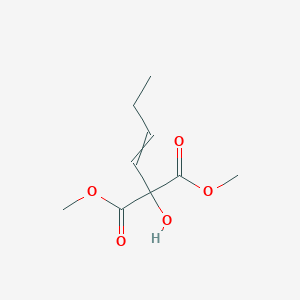
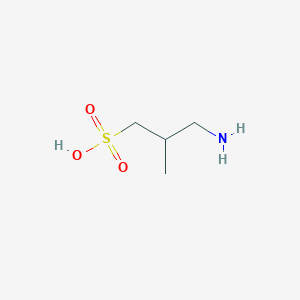
![6-Methoxy-2',4,4,4'-tetramethyl-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B14363279.png)

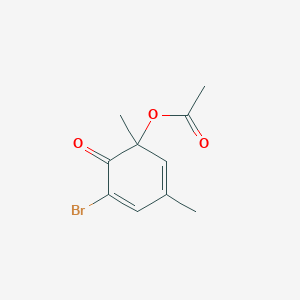
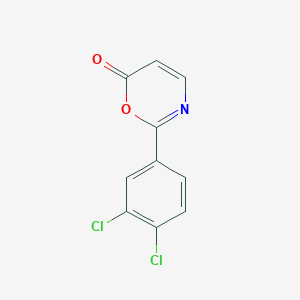
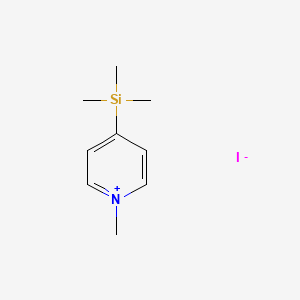
![[(E)-(2-bromo-1-phenylethylidene)amino] benzoate](/img/structure/B14363307.png)
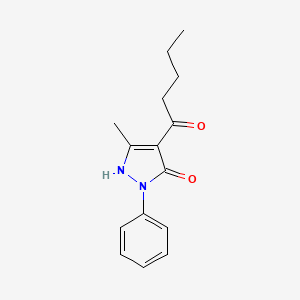
![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
